molecular formula C12H18N4O4PS+ B169284 Thiamine monophosphate CAS No. 10023-48-0

Thiamine monophosphate

Cat. No. B169284
CAS RN: 10023-48-0
M. Wt: 345.34 g/mol
InChI Key: HZSAJDVWZRBGIF-UHFFFAOYSA-O
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Description

Thiamine monophosphate (TMP) is a derivative of thiamine (vitamin B1). It is a precursor of thiamine pyrophosphate (TPP), which is a coenzyme involved in the catabolism of sugars and amino acids . TMP is used as a substrate of thiamine-phosphate kinase and is found naturally in milk . The molecular formula of TMP is C12H18N4O4PS .


Synthesis Analysis

Thiamine monophosphate is synthesized in the body from thiamine. Thiamine is phosphorylated to thiamine pyrophosphate (TPP) by thiamine pyrophosphate kinase (TPK1). Most TPP is then dephosphorylated to TMP to cross the basal membrane of the enterocyte . The biosynthesis of thiamine is a complex process where thiazole and pyrimidine moieties are synthesized separately and then coupled to form thiamine monophosphate .


Molecular Structure Analysis

The molecular structure of TMP consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge . The molecular weight of TMP is 345.334 Da .


Chemical Reactions Analysis

Thiamine monophosphate is involved in various biochemical reactions in the body. It serves as a substrate for thiamine-phosphate kinase, which phosphorylates TMP to form thiamine diphosphate (TDP), an essential cofactor in many biochemical pathways . The stability of thiamine in solutions is dependent on pH and initial thiamine concentration .


Physical And Chemical Properties Analysis

Thiamine monophosphate is a white to off-white powder with a melting point of 190°C . It is stable in acidic conditions (pH 3) and less stable in alkaline conditions (pH 6) .

Scientific Research Applications

Thiamine and Its Phosphorylated Derivatives

Thiamine monophosphate (ThMP) is part of a group of thiamine derivatives, including thiamine diphosphate (ThDP), thiamine triphosphate (ThTP), and adenosine thiamine triphosphate (AThTP), which have critical roles in cellular metabolism and potentially other yet undiscovered physiological functions. Thiamine derivatives, particularly ThDP, are crucial for oxidative energy metabolism. The distribution of these derivatives in human tissues, biopsies, body fluids, and cell lines has been extensively studied, revealing that the total thiamine content in humans is relatively lower than in other species. In human tissues, ThDP is the predominant thiamine compound, and its levels tend to decrease with age. Interestingly, the proportion of ThTP is higher in humans, possibly due to lower activity of the 25-kDa ThTPase enzyme. ThTP and AThTP are present in many tissues, especially in fetal tissue and cultured cells, suggesting a potential link between these compounds and cell division or differentiation (Gangolf et al., 2010).

Thiamine in Bacterial Replication

The replication of bacteria within host cells is influenced by thiamine metabolism. Studies on Listeria monocytogenes indicate that both thiamine uptake and the biosynthesis of thiamine precursors are essential for bacterial proliferation within the cytoplasm of host cells. A specific gene, lmo1429, is involved in thiamine transport, and its mutation results in reduced proliferation of L. monocytogenes in host cells, although it doesn't affect the expression of certain virulence factors. This showcases the significance of thiamine and its derivatives in bacterial life cycles and their potential as targets for antibacterial strategies (Schauer et al., 2009).

Thiamine and Mental Health

Thiamine nutritional status has been inversely associated with depressive symptoms among older adults. Lower concentrations of thiamine and its phosphorylated esters in erythrocytes, including ThMP, are associated with a higher prevalence of depressive symptoms. This underscores the potential role of thiamine and its derivatives in mental health and the importance of maintaining adequate thiamine levels for psychological well-being (Zhang et al., 2013).

Thiamine in Enzymatic Reactions

Thiamine monophosphate kinase (ThiL) is an enzyme involved in the conversion of ThMP to thiamine pyrophosphate (TPP), the active form of vitamin B1. Structural studies of ThiL have provided insights into its mechanism, which involves the ATP-dependent phosphorylation of ThMP. Understanding the mechanism of ThiL and its relationship with other enzymes in the ATP binding superfamily is essential for comprehending the broader implications of thiamine metabolism in cellular processes (McCulloch et al., 2008).

Safety And Hazards

Thiamine, including its monophosphate form, is generally considered safe. It is an essential nutrient and is required for normal growth and development .

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSAJDVWZRBGIF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048389
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]thiazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiamine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Thiamine monophosphate

CAS RN

10023-48-0, 495-23-8
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]thiazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10023-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]thiazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thiamine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,330
Citations
R Mancinelli, M Ceccanti, MS Guiducci… - … of Chromatography B, 2003 - Elsevier
… Since its concentration in the erythrocyte sample was much lower, thiamine monophosphate linearity was tested up to 250 nmol/l. Thiamine, thiamine monophosphate and thiamine …
Number of citations: 109 www.sciencedirect.com
W Stuetz, VI Carrara, R McGready, SJ Lee… - PloS one, 2012 - journals.plos.org
… To confirm our finding of thiamine monophosphate (TMP) in breast-milk, 6 lactating mothers (in week 10–15 post partum) from Stuttgart (contacted via a scientist working at our institute), …
Number of citations: 45 journals.plos.org
R Zhao, F Gao, ID Goldman - American Journal of …, 2002 - journals.physiology.org
… In the present study, we demonstrate that transport of thiamine monophosphate (TMP), an important thiamine metabolite present in plasma and cerebrospinal fluid, is mediated by RFC1 …
Number of citations: 125 journals.physiology.org
G Rindi, L De Giuseppe, G Sciorelli - The Journal of Nutrition, 1968 - academic.oup.com
… used, whereby the thiamine monophosphate was taken as the … injection was the thiamine monophosphate content clearly … indicate clearly that thiamine monophosphate is present in the …
Number of citations: 27 academic.oup.com
C Patnni, C Reggiani, U Laforenza… - Journal of …, 1988 - Wiley Online Library
… Abstract To calculate the kinetic parameters of thiamine monophosphate transport across … to prevent thiamine monophosphate hydrolysis. Thiamine monophosphate was transported …
Number of citations: 30 onlinelibrary.wiley.com
H Nakayama, R Hayashi - Journal of Bacteriology, 1972 - Am Soc Microbiol
… Thiamine, thiamine monophosphate, and thiamine pyrophosphate were all equally active … response to thiamine monophosphate: the former could grow on thiamine monophosphate, …
Number of citations: 32 journals.asm.org
C Reggiani, C Patrini, G Rindi - Brain research, 1984 - Elsevier
The transport of thiamine (T) and thiamine monophosphate (TMP) across the blood-brain barrier was measured in vivo in the rat. Different doses of [ 14 C]T (15–550 nmol) and [ 14 ]TMP …
Number of citations: 41 www.sciencedirect.com
IG Leder - Biochemical and Biophysical Research …, 1959 - Elsevier
Crude extracts of bakers' yeast readily form thiamine from 2-methyl-hamino-5-hydroxymethyl pyrimidyl phosphate(PUP) and 4-methyl-5-(S-hydroxyethyl) thiazolel(TH)(Harris and Yavit, …
Number of citations: 48 www.sciencedirect.com
H MITSUDA, T TANAKA, Y TAKII… - The Journal of …, 1971 - jstage.jst.go.jp
The previous data showed that thiamine Abbreviations: Pyrimidine, 2-methyl-4-amino-5-hydroxymethylpyrimidine; Pyrimidine-P, pyrimidine mono phosphate; pyrimidine-PP, pyrimidine …
Number of citations: 19 www.jstage.jst.go.jp
H Nakayama, R Hayashi - Journal of Bacteriology, 1974 - Am Soc Microbiol
… thiamine or thiamine monophosphate, and the growth of a thiamine monophosphate auxotroph was … was inhibited by either thiamine or thiamine monophosphate. Although the thiamine …
Number of citations: 10 journals.asm.org

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